Roseoside (CAS 54835-70-0), structurally identified as (6S,9R)-vomifoliol 9-O-β-D-glucopyranoside, is a highly purified megastigmane glycoside utilized primarily as an analytical reference standard and bioactive marker. In industrial and laboratory procurement, it is valued for its strict stereochemical definition and high solubility in polar solvents (such as methanol and water) compared to its aglycone counterparts. Procuring high-purity Roseoside (>98% via HPLC) ensures reproducible chromatographic retention times and precise quantification when standardizing complex botanical matrices for pharmaceutical and nutraceutical applications [1].
Substituting pure (6S,9R)-Roseoside with crude botanical extracts, mixed synthetic stereoisomers, or its aglycone (vomifoliol) introduces critical workflow failures. Crude extracts suffer from severe batch-to-batch variability and matrix interferences that preclude accurate dose-response mapping in cellular assays. Furthermore, stereochemistry is not interchangeable; synthetic mixtures containing the (6R)-isomer exhibit significantly reduced biological activity compared to the natural (6S)-configuration. Finally, utilizing the aglycone vomifoliol as a surrogate standard fails in reverse-phase liquid chromatography (UPLC-MS/MS) due to the absence of the glucopyranoside moiety, which drastically alters hydrophilicity, extraction efficiency, and retention times [1].
The biological activity of Roseoside is highly dependent on its specific stereochemical configuration. In assays measuring the inhibition of leukotriene release from mouse bone marrow-derived cultured mast cells (BMCMC), the natural (6S)-isomer of Roseoside demonstrated approximately twice the inhibitory activity of the synthetic (6R)-isomer [1].
| Evidence Dimension | Inhibition of leukotriene release |
| Target Compound Data | (6S)-Roseoside (natural isomer) |
| Comparator Or Baseline | (6R)-Roseoside (synthetic epimer) |
| Quantified Difference | (6S)-isomer is ~2x more active than the (6R)-isomer |
| Conditions | Mouse bone marrow-derived cultured mast cells (BMCMC) assay |
Procuring the exact (6S,9R) stereoisomer is mandatory for anti-inflammatory assays, as mixed or incorrect isomers will lead to severe underestimation of potency.
In metabolic studies utilizing the insulin-secreting beta-cell line INS-1, pure Roseoside provides a standardized, dose-dependent enhancement of insulin release. When compared to the crude ethanolic extract of Bauhinia variegata, the isolated Roseoside eliminates the confounding matrix effects and unquantified active concentrations inherent to the crude mixture, allowing for precise mechanistic mapping of insulinotropic pathways [1].
| Evidence Dimension | Dose-dependent insulin release enhancement |
| Target Compound Data | Pure Roseoside (>98% HPLC) |
| Comparator Or Baseline | Crude ethanolic extract of Bauhinia variegata |
| Quantified Difference | Pure compound enables precise dose-response quantification without matrix interference |
| Conditions | In vitro INS-1 beta-cell line assay |
Researchers must procure the pure compound to isolate the specific insulinotropic mechanism from the background noise of multi-component plant extracts.
Roseoside exhibits highly specific synergistic effects when formulated with other purified glycosides. In Angiotensin II-stimulated H9C2 cells, a 1:1 combination of Roseoside and Icariside E4 decreased the expression of hypertension-related molecules (such as AT1 and ROS) significantly more than either single component alone [1].
| Evidence Dimension | Downregulation of AT1 expression and ROS generation |
| Target Compound Data | Roseoside + Icariside E4 (1:1 combination) |
| Comparator Or Baseline | Roseoside alone or Icariside E4 alone |
| Quantified Difference | 1:1 combination showed synergistic downregulation greater than single components |
| Conditions | Ang II-stimulated H9C2 cells |
Buyers developing complex, multi-target reference mixtures or therapeutics must procure pure Roseoside to accurately control formulation ratios for synergistic effects.
As a reference standard for quality control, Roseoside (the 9-O-β-D-glucopyranoside) cannot be substituted with its aglycone, vomifoliol. The presence of the sugar moiety fundamentally alters the molecule's hydrophilicity. This results in distinct retention times and ionization behaviors in UPLC-Q TRAP-MS/MS workflows, making Roseoside the only accurate standard for quantifying the natural glycosidic form present in aqueous and methanolic plant extracts [1].
| Evidence Dimension | Chromatographic retention and aqueous solubility |
| Target Compound Data | Roseoside (glycosylated form) |
| Comparator Or Baseline | Vomifoliol (aglycone form) |
| Quantified Difference | Glycosylation shifts retention time and improves polar solvent solubility |
| Conditions | Reverse-phase UPLC-MS/MS and aqueous/methanolic extraction |
Analytical laboratories must procure the exact glycoside to match the retention times and mass transitions of natural samples during compliance testing.
Required for UPLC-MS/MS workflows quantifying megastigmane glycosides in commercial herbal products, ensuring compliance and batch-to-batch consistency[1].
Serves as a stereospecifically pure positive control in mast cell degranulation models and leukotriene release inhibition studies [2].
Utilized in INS-1 cell assays to investigate dose-dependent insulin secretion mechanisms without the confounding variables of crude plant matrices[3].
Procured for use alongside other purified glycosides (e.g., Icariside E4) to map synergistic antioxidant and anti-hypertensive pathways in cardiovascular cellular models[4].